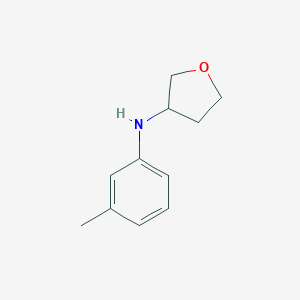
N-(3-methylphenyl)oxolan-3-amine
Description
N-(3-Methylphenyl)oxolan-3-amine is a heterocyclic amine featuring a tetrahydrofuran (oxolane) ring substituted with an amino group at the 3-position and a 3-methylphenyl group attached to the nitrogen. This compound combines the structural rigidity of the oxolane ring with the aromatic properties of the methylphenyl substituent, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
162851-44-7 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-(3-methylphenyl)oxolan-3-amine |
InChI |
InChI=1S/C11H15NO/c1-9-3-2-4-10(7-9)12-11-5-6-13-8-11/h2-4,7,11-12H,5-6,8H2,1H3 |
InChI Key |
PKXXCUYRDDDLJN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2CCOC2 |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CCOC2 |
Synonyms |
N-(3'-METHYL-PHENYL)-TETRAHYDROFURAN-3-YLAMINE HYDROCHLORIDE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares N-(3-methylphenyl)oxolan-3-amine with structurally related oxolan-3-amine derivatives and other heterocyclic amines:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Br, Cl) on the phenyl ring enhance electrophilic reactivity and stability, while methyl groups (electron-donating) may improve lipophilicity .
- Ring Size : Oxetane derivatives (4-membered ring) exhibit higher ring strain compared to oxolane (5-membered), leading to distinct reactivity profiles. For example, oxetanes are increasingly used in medicinal chemistry to optimize metabolic stability .
Physicochemical Properties
While direct data for the target compound are sparse, extrapolation from analogs suggests:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


